REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[C:10]([C:11]([O:13]C)=[O:12])=[N:9][CH:8]=[CH:7][N:6]=1.[OH-].[K+]>CO.O>[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[C:10]([C:11]([OH:13])=[O:12])=[N:9][CH:8]=[CH:7][N:6]=1 |f:1.2|
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Name
|
methyl 2-(2,4-difluorophenoxy)-3-pyrazinecarboxylate
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Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=NC=CN=C2C(=O)OC)C=CC(=C1)F
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
On acidification to pH 2-3, the 2-(2,4-difluorophenoxy)-3-pyrazinecarboxylic acid is precipitated from the solution
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Name
|
|
Type
|
|
Smiles
|
FC1=C(OC2=NC=CN=C2C(=O)O)C=CC(=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |